4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative characterized by a phenyl ring substituted with both a fluorine atom at the 2-position and a methoxy group at the 4-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for preclinical studies.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c1-15-10-2-3-11(12(13)8-10)9-4-6-14-7-5-9;/h2-4,8,14H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETYLJVBXZNPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CCNCC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and 1,2,3,6-tetrahydropyridine.
Condensation Reaction: The initial step involves a condensation reaction between 2-fluoro-4-methoxybenzaldehyde and 1,2,3,6-tetrahydropyridine under acidic conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired tetrahydropyridine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydropyridine ring or the substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 1978-61-6) Lacks the methoxy group but retains a fluorine substituent at the 4-position. Melting Point: 169–173°C .
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 51304-61-1)
Alkoxy-Substituted Derivatives
- 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CID 13544840) Methoxy group at 4-position without fluorine. Structural Formula: C12H15NO·HCl . Electronic Effects: Methoxy is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.
- 4-(4-Ethoxy-2-fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 2270908-17-1) Ethoxy group at 4-position and fluorine at 2-position. Molecular Weight: 257.74 g/mol .
Heterocyclic Analogs
- 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine Hydrochloride (CAS 93562-37-9) Replaces phenyl with thiophene (sulfur-containing heterocycle). Molecular Weight: 201.72 g/mol .
Neuroactive Derivatives
- MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
Table 1: Key Properties of Selected Analogs
*Calculated based on formula C12H14ClFNO.
Pharmacological and Toxicological Insights
- MPTP Analogs : The target compound’s fluorine and methoxy groups may reduce neurotoxicity by altering metabolic activation (e.g., preventing conversion to toxic pyridinium species) .
Biological Activity
4-(2-Fluoro-4-methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a tetrahydropyridine ring substituted with a 2-fluoro-4-methoxyphenyl group. The presence of fluorine and methoxy groups enhances its lipophilicity and alters its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Inhibition of Osteoclast Differentiation : It has been shown to suppress cathepsin K expression, an enzyme crucial for osteoclast function, suggesting potential applications in treating bone-related diseases such as osteoporosis.
- Antimicrobial Properties : Preliminary studies have indicated that derivatives of tetrahydropyridine compounds may possess antimicrobial activity against various pathogens .
- Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives could have neuroprotective effects, making them candidates for treating neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes like cathepsin K indicates a targeted mechanism that can modulate bone resorption processes.
- Receptor Interactions : Its structural characteristics may allow it to interact with various receptors involved in cellular signaling pathways.
Case Studies
- Osteoporosis Treatment : A study evaluated the effects of this compound on osteoclast differentiation in vitro. Results demonstrated a significant reduction in osteoclast formation at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent for osteoporosis.
- Antimicrobial Activity : Another study investigated the antimicrobial properties of related tetrahydropyridine compounds. The findings indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting a broader application in infectious diseases .
- Neuroprotection : In a mouse model of neurodegeneration, administration of the compound showed reduced neuronal loss and improved cognitive function compared to control groups .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
